N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

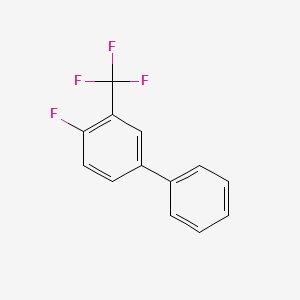

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Wissenschaftliche Forschungsanwendungen

Catalytic Activity : A study by Zare et al. (2017) discussed the synthesis of a new acidic ionic liquid derived from a similar ethane-1,2-diamine compound. This liquid exhibited significant catalytic activity in multicomponent reactions, highlighting the potential of such compounds in catalysis.

Polymerization Precatalysts : Kang et al. (2019) investigated Zn(II) and Cu(II) complexes based on derivatives of diethyl-ethanediamine. These complexes showed effectiveness as precatalysts in the polymerization of rac-lactide, forming polylactide (PLA) with high stereoselectivity (Kang et al., 2019).

Ethylene Oligomerization Catalysts : Ethylene oligomerization studies using nickel(II) complexes chelated by (amino)pyridine ligands, which include derivatives of diethyl-ethane-1,2-diamine, demonstrated that these complexes could serve as effective catalysts. These studies offer insights into the structure-reactivity relationship in these reactions (Nyamato et al., 2016).

Corrosion Inhibition : The potential of amine derivatives, including diethyl-ethane-1,2-diamine, as corrosion inhibitors was explored in a study. The adsorption behavior and inhibition mechanism on steel surfaces were examined, revealing their effectiveness in this application (Saha et al., 2018).

Schiff Base Ligands : Schiff base ligands formed from diamine and aromatic aldehydes, including ethane-1,2-diamine derivatives, have been synthesized and characterized. These compounds have potential applications in coordination chemistry and material science (Uluçam & Yenturk, 2019).

Anti-Bacterial Evaluation : Schiff bases synthesized from reactions involving ethane-1,2-diamine derivatives demonstrated significant anti-bacterial activity against various pathogenic bacteria. This highlights their potential in developing new antibacterial agents (Al‐Janabi et al., 2020).

Green Synthesis of Corrosion Inhibitor : A study focused on the green synthesis of a corrosion inhibitor from biomass platform molecules, using a derivative of ethane-1,2-diamine. This approach aligns with the principles of green chemistry and sustainability (Chen et al., 2021).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, reactivity, and environmental impact. It would also include appropriate safety precautions for handling, storage, and disposal.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further characterization is needed.

Please consult with a qualified chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds. For specific compounds, especially those that are less well-known, information may be limited or unavailable. Always follow safety guidelines when handling chemicals.

Eigenschaften

IUPAC Name |

N,N-diethyl-1-(4-methoxyphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-4-15(5-2)13(10-14)11-6-8-12(16-3)9-7-11/h6-9,13H,4-5,10,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLRLYBPQGKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)

![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)

![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)

![4-fluoro-N-{[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}aniline](/img/structure/B2576585.png)

![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B2576590.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2576591.png)

![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2576593.png)